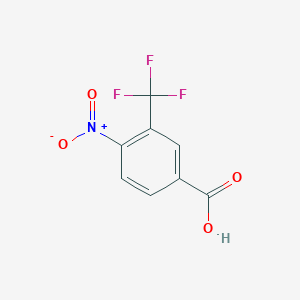

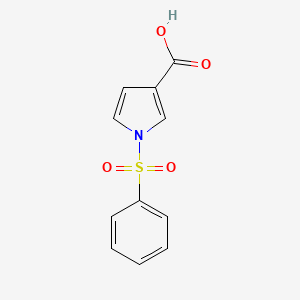

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Phenylsulfonyl)-1H-pyrrole is a heterocyclic compound. The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .

Synthesis Analysis

1-(Phenylsulfonyl)-1H-pyrrole may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)-1H-pyrrole is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenylsulfonyl group attached to it .Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-pyrrole can participate in various chemical reactions. For instance, it can undergo lithiation to form 1-(phenylsulfonyl)pyrrole-2-boronic acid . It can also react with nitrogen nucleophiles to form sulfonamide derivatives .Applications De Recherche Scientifique

Environmental Degradation and Treatment of PFAS

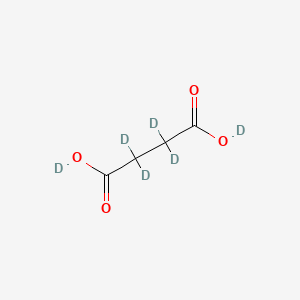

Research indicates that carboxylic acids and their derivatives play a critical role in environmental studies, particularly in understanding the microbial degradation of polyfluoroalkyl chemicals. These substances, which include various carboxylic acid functionalities, are known for their persistence in the environment and potential toxicological impacts. Studies have focused on the biodegradability of these compounds, revealing the importance of understanding microbial pathways for their degradation to mitigate environmental pollution (Liu & Avendaño, 2013).

Bioaccumulation and Environmental Persistence

Carboxylic acid derivatives, particularly perfluorinated carboxylates (PFCAs), have been the subject of extensive research regarding their bioaccumulation potential and environmental persistence. Despite their widespread detection in wildlife, the bioaccumulation potential varies significantly with the chain length and functional group of the compound. This highlights the nuanced understanding required for assessing the environmental impact of carboxylic acids and their fluorinated derivatives (Conder et al., 2008).

Industrial and Biotechnological Applications

Carboxylic acids serve as precursors for a variety of industrial chemicals and biorenewable fuels. The fermentative production of these acids from biomass underscores their significance in the synthesis of biodegradable polymers and as feedstocks for green chemistry. This area of research opens up avenues for the sustainable production of chemicals and fuels from renewable resources, with lactic acid being a prime example of such biotechnological applications (Gao, Ma, & Xu, 2011).

Anticancer Potential and Medicinal Chemistry

The structural versatility of carboxylic acids, including 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid, has been exploited in medicinal chemistry, particularly in the design of anticancer agents. The reactivity of the carboxylic acid functionality allows for the synthesis of a wide array of derivatives with significant biological activity, demonstrating the potential of these compounds in drug discovery and development (De, Baltas, & Bedos-Belval, 2011).

Environmental and Health Monitoring

Perfluoroalkyl acids, closely related to the broader family of carboxylic acids, have been extensively monitored in environmental and biological matrices due to their persistence and potential health effects. Understanding the distribution and transformation of these compounds in the environment is crucial for assessing their impact on human health and developing strategies for pollution control and mitigation (Domingo & Nadal, 2019).

Safety And Hazards

Orientations Futures

The future directions for the study of 1-(Phenylsulfonyl)-1H-pyrrole could involve further exploration of its synthesis, reactivity, and potential applications in medicinal chemistry. For instance, its use in the synthesis of multifunctional ligands targeting cholinesterases and 5-HT6 receptors could be further explored .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLMKHSUAPNMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569113 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid | |

CAS RN |

134439-96-6 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)